An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-nitroisoquinoline is a versatile heterocyclic compound that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive chloro group, a modifiable nitro group, and the core isoquinoline structure, offers multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of 1-chloro-4-nitroisoquinoline, with a focus on its utility in drug discovery and development.
Part 1: Core Chemical and Physical Properties
Chemical Structure and Identification
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Chemical Name: 1-Chloro-4-nitroisoquinoline
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CAS Number: 65092-53-7[1]
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Molecular Formula: C₉H₅ClN₂O₂[1]
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Molecular Weight: 208.6 g/mol [1]
The structure of 1-chloro-4-nitroisoquinoline is characterized by an isoquinoline ring system substituted with a chlorine atom at the 1-position and a nitro group at the 4-position.
Diagram: Chemical Structure of 1-Chloro-4-nitroisoquinoline
Caption: Chemical structure of 1-chloro-4-nitroisoquinoline.
Physicochemical Properties
While experimental data for 1-chloro-4-nitroisoquinoline is not extensively reported in publicly available literature, the following table summarizes key physicochemical properties, with some values predicted based on its structure.
| Property | Value | Source |
| Molecular Weight | 208.6 g/mol | [1] |
| Density (Predicted) | 1.484 g/cm³ | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |
Part 2: Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-chloro-4-nitroisoquinoline can be approached through several synthetic strategies, primarily involving the modification of the isoquinoline core. A common and effective method is the chlorination of a suitable isoquinoline precursor.
Proposed Synthetic Pathway:
A plausible route involves the nitration of isoquinoline followed by N-oxidation and subsequent chlorination.
Diagram: Proposed Synthesis of 1-Chloro-4-nitroisoquinoline
Caption: A proposed three-step synthesis of 1-chloro-4-nitroisoquinoline.
Experimental Protocol (Generalized):
Step 1: Synthesis of 4-Nitroisoquinoline
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To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
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Collect the precipitate by filtration, wash with water, and dry to obtain 4-nitroisoquinoline.
Step 2: Synthesis of 4-Nitroisoquinoline N-oxide
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Dissolve 4-nitroisoquinoline in a suitable solvent (e.g., dichloromethane or acetic acid).
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Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
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Isolate the product by extraction and evaporate the solvent to yield 4-nitroisoquinoline N-oxide.
Step 3: Synthesis of 1-Chloro-4-nitroisoquinoline
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Carefully add 4-nitroisoquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃) with cooling.[3]
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Heat the reaction mixture to reflux for several hours.[3]
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After cooling, carefully pour the reaction mixture onto crushed ice.
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Extract the product with an organic solvent (e.g., dichloromethane or chloroform).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to afford 1-chloro-4-nitroisoquinoline.
Reactivity
The reactivity of 1-chloro-4-nitroisoquinoline is governed by the interplay of its three key functional components: the chloro group at the activated 1-position, the electron-withdrawing nitro group, and the isoquinoline ring system.
Diagram: Key Reaction Sites of 1-Chloro-4-nitroisoquinoline
Caption: Major reaction pathways for 1-chloro-4-nitroisoquinoline.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is highly susceptible to nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring and the strong electron-withdrawing nitro group at the C4 position, which stabilizes the Meisenheimer complex intermediate. A wide range of nucleophiles, including amines, alcohols, and thiols, can be readily introduced at this position.
Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.
Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This amino group serves as a key functional handle for further derivatization through acylation, alkylation, or diazotization reactions.
Part 3: Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for 1-chloro-4-nitroisoquinoline, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the ring nitrogen. Protons on the benzene portion of the ring are expected to appear in the range of δ 7.5-8.5 ppm, while the proton at the C3 position will likely be a singlet in a similar region.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom attached to the chlorine (C1) and the carbon bearing the nitro group (C4) will be significantly deshielded and appear at lower field. Quaternary carbons are also expected to be observed.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-chloro-4-nitroisoquinoline is expected to exhibit characteristic absorption bands for the following functional groups:
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
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C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
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Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively[5]
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C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.
Part 4: Applications in Research and Development
The structural features of 1-chloro-4-nitroisoquinoline make it a highly attractive starting material for the synthesis of compound libraries for drug discovery and materials science.
Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The functional handles on 1-chloro-4-nitroisoquinoline allow for the systematic exploration of the chemical space around this core to develop novel therapeutic agents.
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Anticancer Agents: By modifying the C1 and C4 positions, it is possible to synthesize derivatives that can be screened for activity against various cancer cell lines. The introduction of different substituents can modulate the compound's ability to interact with biological targets such as kinases or DNA.[6]
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Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.[7] Derivatives of 1-chloro-4-nitroisoquinoline can be synthesized and evaluated for their antibacterial and antifungal activities.
Diagram: Workflow for Drug Discovery using 1-Chloro-4-nitroisoquinoline
Caption: A typical workflow for utilizing 1-chloro-4-nitroisoquinoline in a drug discovery program.
Materials Science
The extended π-system of the isoquinoline ring, which can be further functionalized, makes 1-chloro-4-nitroisoquinoline a potential precursor for the synthesis of organic electronic materials, such as dyes, sensors, and components for organic light-emitting diodes (OLEDs).
Part 5: Safety and Handling
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Health Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[8][9]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
1-Chloro-4-nitroisoquinoline is a valuable and versatile building block with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While experimental data for this specific compound is somewhat limited, the known reactivity of related isoquinolines and substituted aromatics provides a strong foundation for its application in the development of novel and functional molecules. Further research into the synthesis, reactivity, and biological evaluation of 1-chloro-4-nitroisoquinoline and its derivatives is warranted to fully unlock its potential.
References
Sources
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- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
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